3,3,4-Trimethyl-2,2-diphenyloxetane

Description

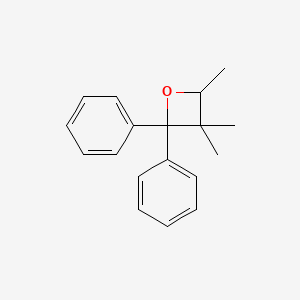

Structure

2D Structure

3D Structure

Properties

CAS No. |

61149-92-6 |

|---|---|

Molecular Formula |

C18H20O |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

3,3,4-trimethyl-2,2-diphenyloxetane |

InChI |

InChI=1S/C18H20O/c1-14-17(2,3)18(19-14,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |

InChI Key |

LNZPWZPBEWEEQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3,3,4 Trimethyl 2,2 Diphenyloxetane and Oxetane Systems

Ring-Opening Reactions

The relief of ring strain is a primary driving force for the reactions of oxetanes. This can be achieved through cleavage of one of the carbon-oxygen bonds, a process that can be initiated by nucleophiles, acids, or light.

Nucleophilic Ring Opening

The nucleophilic ring-opening of oxetanes is a well-established process for the synthesis of 1,3-difunctionalized compounds. acs.org However, the reaction is highly sensitive to steric hindrance. In asymmetrically substituted oxetanes, nucleophilic attack generally occurs at the less substituted carbon atom adjacent to the oxygen, following an S(_N)2 mechanism. magtech.com.cn

For 3,3,4-trimethyl-2,2-diphenyloxetane , both carbons adjacent to the ether oxygen are heavily substituted. The C2 position bears two phenyl groups, while the C4 position is substituted with a methyl group and is flanked by two geminal methyl groups at the C3 position. This high degree of steric bulk around the electrophilic centers of the oxetane (B1205548) ring makes direct nucleophilic attack exceptionally challenging under neutral or basic conditions. Studies on 3,3-disubstituted oxetanes have shown that they are significantly more stable towards external nucleophiles because the substituents sterically shield the C-O σ* antibonding orbital from attack.

It is therefore predicted that This compound would be highly resistant to nucleophilic ring-opening by common nucleophiles such as alkoxides, amines, or organometallic reagents under standard conditions. Forcibly opening the ring would likely require harsh reaction conditions that could lead to decomposition or rearrangement rather than simple nucleophilic addition.

| Reactant | Predicted Product(s) | Plausibility |

| Strong Nucleophile (e.g., RLi, RMgX) | No reaction or decomposition | High |

| Weaker Nucleophile (e.g., ROH, RNH₂) | No reaction | High |

Acid-Catalyzed Ring Opening

In the presence of an acid, the ether oxygen of the oxetane ring is protonated, which activates the ring towards nucleophilic attack by weakening the C-O bonds. The regioselectivity of acid-catalyzed ring-opening is dependent on the substitution pattern and can proceed through a mechanism with either S(_N)1 or S(_N)2 character. magtech.com.cn For oxetanes that can form a stable carbocation upon ring-opening, the reaction tends to proceed through an S(_N)1-like pathway where the nucleophile attacks the more substituted carbon.

In This compound , the C2 carbon is a quaternary center substituted with two phenyl groups. Upon protonation of the ether oxygen, cleavage of the C2-O bond would lead to the formation of a highly stabilized tertiary carbocation, where the positive charge is delocalized by the two adjacent phenyl rings. Consequently, nucleophilic attack is expected to occur exclusively at the C2 position. The presence of bulky substituents at C3 and C4 would further disfavor any S(_N)2-like attack at the C4 position.

The expected outcome of the acid-catalyzed ring-opening of This compound in the presence of a nucleophile (e.g., water, alcohol) would be the formation of a 1,3-diol or the corresponding ether, respectively, with the nucleophile adding to the C2 position.

| Reagent | Predicted Product | Mechanism |

| H₃O⁺ | 3,3,4-Trimethyl-1,1-diphenyl-1,3-butanediol | S(_N)1-like |

| ROH / H⁺ | 3-Alkoxy-3,3,4-trimethyl-1,1-diphenyl-1-butanol | S(_N)1-like |

Photochemical Ring Cleavage (Retro-Paternò-Büchi Reaction)

The photochemical cleavage of oxetanes, often referred to as a retro-Paternò-Büchi reaction, is a common process that leads to the fragmentation of the four-membered ring into an alkene and a carbonyl compound. acs.org This reaction typically proceeds from the excited state of the oxetane and can be initiated by direct irradiation or through photosensitization. The fragmentation can occur via two main pathways involving either C-C or C-O bond cleavage in the initial step.

For This compound , photochemical irradiation would be expected to induce a retro-Paternò-Büchi reaction. The fragmentation would lead to the formation of benzophenone (B1666685) (from the C2-diphenyl substituted carbon and the oxygen atom) and 2,3-dimethyl-2-butene (B165504) (from the C3 and C4 carbons and their substituents). This pathway is analogous to the photochemical cleavage of other highly substituted oxetanes.

| Reactant | Conditions | Predicted Products |

| This compound | UV irradiation | Benzophenone and 2,3-Dimethyl-2-butene |

Rearrangement Processes

In addition to ring-opening reactions, the strain in the oxetane ring can also be relieved through various rearrangement reactions, which can be induced thermally or by the action of Lewis acids.

Thermal Rearrangements

The thermal stability of oxetanes varies significantly with their substitution pattern. Highly substituted oxetanes can undergo thermal fragmentation or rearrangement at elevated temperatures. The course of these reactions often involves diradical intermediates. A study on the thermolysis of 3,3-dimethyl-2-aryloxetanes revealed that fragmentation can occur via two competing pathways, leading to different sets of alkene and carbonyl products. cdnsciencepub.com The preferred pathway was found to be dependent on the substituents and the stereochemistry of the oxetane. cdnsciencepub.com

For This compound , heating at high temperatures would likely lead to fragmentation through a diradical mechanism. Similar to the photochemical cleavage, the most probable products would be benzophenone and 2,3-dimethyl-2-butene. The high degree of substitution may also facilitate other rearrangement pathways, although fragmentation is often the dominant process in such systems.

| Conditions | Predicted Products | Mechanism |

| High Temperature | Benzophenone and 2,3-Dimethyl-2-butene | Diradical fragmentation |

Lewis Acid-Mediated Rearrangements

Lewis acids can coordinate to the oxygen atom of the oxetane ring, similar to Brønsted acids, which facilitates C-O bond cleavage and can initiate a variety of rearrangements. researchgate.net The nature of the Lewis acid and the structure of the oxetane determine the outcome of the reaction. In some cases, rearrangements can lead to the formation of other heterocyclic systems or carbocyclic compounds. For oxetanes bearing aryl substituents, migrations of the aryl groups are possible.

In the case of This compound , coordination of a Lewis acid to the ether oxygen would promote the cleavage of the C2-O bond to form a stabilized tertiary carbocation at C2. This intermediate could then undergo a variety of transformations. One plausible pathway is a pinacol-type rearrangement, where one of the phenyl groups migrates from C2 to an adjacent position, leading to the formation of a ketone. Another possibility is the rearrangement to form a substituted tetrahydrofuran (B95107) derivative. The specific product would depend on the Lewis acid used and the reaction conditions. Studies on other aryl-substituted oxetanes have shown that Lewis acids can promote complex skeletal reorganizations. acs.org

| Reagent | Possible Products | Plausible Mechanism |

| Lewis Acid (e.g., BF₃·OEt₂, AlCl₃) | Rearranged ketones, substituted tetrahydrofurans | Carbocation-mediated rearrangement (e.g., phenyl migration) |

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system, resulting in a structural reorganization. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], indicating the number of atoms over which the bond migrates. wikipedia.org While a broad class of organic reactions, their specific application to this compound is not extensively detailed in the provided search results. However, general principles of sigmatropic rearrangements in related systems can be considered.

The most common types of sigmatropic rearrangements include the wikipedia.orgwikipedia.org Cope and Claisen rearrangements. wikipedia.orglibretexts.orglibretexts.org The Cope rearrangement involves a wikipedia.orgwikipedia.org shift in 1,5-dienes, while the Claisen rearrangement is a wikipedia.orgwikipedia.org shift of an allyl vinyl ether, leading to a γ,δ-unsaturated carbonyl compound. libretexts.orglibretexts.orgimperial.ac.uk For a molecule like this compound to undergo a classical sigmatropic rearrangement, it would need to possess an adjacent π-system, which is not inherently present in its saturated oxetane ring structure.

However, sigmatropic rearrangements can be part of more complex reaction sequences. For instance, a acs.orgwikipedia.org-sigmatropic rearrangement is known for allylic sulfoxides, amine oxides, and carbanions of allyl ethers. wikipedia.org These reactions proceed through a five-membered ring transition state and can exhibit high stereoselectivity. wikipedia.org

| Table 1: Common Types of Sigmatropic Rearrangements | | :--- | :--- | | Rearrangement Type | Description | | nih.govwikipedia.org Shifts | Migration of a group over three atoms of a π-system. | | nih.gov Shifts | Migration of a group over five atoms of a π-system. | | nih.govnih.gov Shifts | Migration of a group over seven atoms of a π-system. | | wikipedia.orgwikipedia.org Cope Rearrangement | A wikipedia.orgwikipedia.org sigmatropic shift of a 1,5-diene. wikipedia.orglibretexts.org | | wikipedia.orgwikipedia.org Claisen Rearrangement | A wikipedia.orgwikipedia.org sigmatropic shift of an allyl vinyl ether. wikipedia.orgimperial.ac.uk | | acs.orgwikipedia.org Wittig Rearrangement | A acs.orgwikipedia.org sigmatropic shift of an allylic ether to a homoallylic alcohol. libretexts.org |

Meinwald Rearrangement and Related Processes

The Meinwald rearrangement is a Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound, such as an aldehyde or a ketone. nih.gov This reaction typically proceeds through the opening of the epoxide ring to form a carbocation intermediate, followed by a 1,2-hydride or alkyl shift. nih.govnih.gov While the classical Meinwald rearrangement involves epoxides, analogous acid-catalyzed rearrangements can occur in oxetane systems, driven by the relief of ring strain. nih.gov

Under acidic conditions, the oxygen atom of the oxetane ring can be protonated, making the C-O bonds more susceptible to cleavage. This can lead to a carbocationic intermediate, which can then undergo rearrangement. The stability of oxetanes is highly dependent on their substitution pattern, with 3,3-disubstituted oxetanes showing increased stability due to steric hindrance that blocks the approach of nucleophiles. nih.gov

The rearrangement of substituted epoxides often suffers from low yields and poor regioselectivity, leading to a mixture of products. nih.gov Theoretical studies on the BF3-catalyzed Meinwald rearrangement of epoxides have shown that the reaction can proceed through several pathways, including concerted mechanisms or those involving zwitterionic intermediates. nih.gov

Fragmentation Pathways of this compound

The fragmentation of oxetanes can be initiated photochemically or thermally, often leading to the formation of smaller molecules. These fragmentation pathways are influenced by the substitution pattern on the oxetane ring.

Diradical Mechanisms of Fragmentation

Photochemical reactions of oxetanes can proceed through the formation of diradical intermediates. rsc.org For instance, the Paterno-Büchi reaction, which is the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane, can be reversible. The fragmentation of the oxetane would proceed through the cleavage of C-C and C-O bonds, forming a diradical species. acs.org

These diradicals can undergo several secondary processes, including fragmentation into smaller stable molecules. youtube.com The lifetime and reactivity of these diradicals (singlet vs. triplet) can influence the final product distribution. youtube.com The fragmentation is often driven by the formation of stable products like alkenes and carbonyl compounds.

Influence of Substitution Pattern on Fragmentation Selectivity

The substitution pattern on the oxetane ring plays a crucial role in determining the selectivity of fragmentation. The stability of the potential radical centers and the resulting fragments will dictate the preferred pathway. For this compound, the presence of two phenyl groups at the C-2 position and methyl groups at the C-3 and C-4 positions would significantly influence the stability of any radical or carbocationic intermediates formed upon ring opening.

Studies on the metabolism of oxetane-containing compounds have shown that the substitution pattern affects their metabolic stability. acs.org For example, in a series of N-substituted arylsulfonamides, a 3-monosubstituted oxetane was found to be more stable than a 2-monosubstituted one. acs.org This highlights how the position of substituents influences the reactivity and potential breakdown of the oxetane ring.

Other Reactivity Modes

Beyond rearrangements and fragmentations, oxetanes can undergo other reactions, particularly those involving functionalization of the ring.

Polymerization Reactions

The polymerization of oxetanes predominantly proceeds through a cationic ring-opening polymerization (CROP) mechanism. This process is typically initiated by electrophilic species such as Lewis acids, protonic acids, or carbocationic salts, which activate the oxetane monomer towards nucleophilic attack.

The generally accepted mechanism for the cationic ring-opening polymerization of oxetanes involves three main stages: initiation, propagation, and termination/transfer.

Initiation: The reaction is initiated by an electrophile, which attacks the oxygen atom of the oxetane ring to form a tertiary oxonium ion. This activated monomer is highly susceptible to nucleophilic attack. Strong acids are effective initiators; however, they can sometimes generate less reactive secondary oxonium ions. beilstein-journals.org

Propagation: A second monomer molecule, acting as a nucleophile, attacks one of the α-carbon atoms of the activated oxonium ion. This results in the opening of the strained four-membered ring and the formation of a new, elongated oxonium ion at the chain end. This process, known as the active chain end (ACE) mechanism, repeats, leading to the growth of the polymer chain. nih.gov In some cases, particularly with hydroxyl-substituted oxetanes, an activated monomer (AM) mechanism can also occur, where the hydroxyl group of a polymer chain attacks a protonated monomer. dntb.gov.ua

Chain Transfer and Termination: The polymerization process can be terminated or interrupted by various chain transfer reactions. One common side reaction is "backbiting," where the oxygen atoms of the growing polymer chain intramolecularly attack the active oxonium center, leading to the formation of cyclic oligomers, most commonly tetramers. beilstein-journals.org Intermolecular chain transfer between two growing chains can also occur, resulting in acyclic oxonium ions and potentially broadening the molecular weight distribution of the polymer. beilstein-journals.org

Influence of Substituents on Polymerization

The nature and position of substituents on the oxetane ring have a profound impact on the kinetics and thermodynamics of polymerization. Both electronic and steric factors play crucial roles.

Electronic Effects: Electron-donating groups on the oxetane ring can increase the basicity of the oxygen atom, which can influence the rate of initiation and propagation.

Steric Effects: The bulkiness of substituents can significantly hinder the approach of the incoming monomer to the active center, thereby slowing down or even preventing polymerization. Research indicates that while 3-substituted and 3,3-disubstituted oxetanes are generally polymerizable, bulky substituents at the 2- and 4-positions can lead to steric inhibition. researchgate.net

The table below summarizes the general effects of substituents on the cationic ring-opening polymerization of oxetanes.

| Substituent Position | General Effect on Polymerizability | Research Findings |

| 2-position | Can hinder polymerization due to steric effects. Unsymmetrically 2-substituted oxetanes can lead to irregular polymer chain connections (head-to-tail, head-to-head, tail-to-tail). beilstein-journals.org | Studies on various oxetane derivatives show that bulky groups at this position can significantly decrease reactivity. |

| 3-position | Generally well-tolerated. 3-substituted and 3,3-disubstituted oxetanes are commonly polymerized. beilstein-journals.org | A wide range of 3-substituted oxetanes have been successfully polymerized, including those with functional groups. dntb.gov.ua |

| 4-position | Similar to the 2-position, bulky substituents can sterically inhibit polymerization. researchgate.net | The presence of substituents at the 4-position can influence the overall reactivity and the properties of the resulting polymer. |

Anticipated Polymerization Behavior of this compound

The structure of this compound presents significant steric hindrance around the oxetane ring. The presence of two bulky phenyl groups at the 2-position, coupled with a methyl group at the 4-position, would create a highly crowded environment at both α-carbons. This steric congestion would likely make the nucleophilic attack by another monomer molecule during the propagation step exceedingly difficult.

Therefore, it is highly probable that this compound would exhibit very low reactivity towards cationic ring-opening polymerization. It is plausible that this compound may be resistant to homopolymerization under typical conditions that are effective for less substituted oxetanes. Copolymerization with a more reactive monomer might be a potential route to incorporate this unit into a polymer chain, but even this would likely be challenging due to the significant steric hindrance.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the elucidation of the molecular structure of 3,3,4-Trimethyl-2,2-diphenyloxetane, providing detailed insights into its proton and carbon environments.

¹H NMR Analysis

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of protons within the molecule. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region, approximately between δ 7.2 and 7.5 ppm. The methine proton on the oxetane (B1205548) ring (C4-H) is expected to resonate as a quartet, influenced by the adjacent methyl group. The methyl protons display characteristic singlets. The geminal methyl groups at the C3 position are chemically non-equivalent and would likely appear as two separate singlets. The methyl group at the C4 position would appear as a doublet due to coupling with the C4-H proton.

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Aromatic-H | 7.2-7.5 | m | - |

| C4-H | ~4.5 | q | ~6.5 |

| C3-CH₃ (a) | ~1.1 | s | - |

| C3-CH₃ (b) | ~0.9 | s | - |

| C4-CH₃ | ~1.2 | d | ~6.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Analysis

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in this compound. The spectrum is characterized by signals for the quaternary carbons of the phenyl groups and the oxetane ring, as well as the methine and methyl carbons. The C2 carbon, bonded to two phenyl groups and an oxygen atom, is significantly deshielded and appears far downfield. The C3 and C4 carbons of the oxetane ring resonate at characteristic chemical shifts. The carbons of the methyl groups appear in the upfield region of the spectrum.

| Carbon | Chemical Shift (δ ppm) |

| C2 | ~90 |

| C3 | ~50 |

| C4 | ~80 |

| Phenyl C (quaternary) | ~145 |

| Phenyl C-H | ~125-128 |

| C3-CH₃ (a) | ~25 |

| C3-CH₃ (b) | ~20 |

| C4-CH₃ | ~15 |

Note: The exact chemical shifts can vary based on experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the C4-H proton and the protons of the C4-methyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signals for the C4-H and the various methyl groups to their corresponding carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which aids in confirming its structure. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular formula, C₁₈H₂₀O (252.35 g/mol ). epa.gov

A characteristic fragmentation pathway for oxetanes formed from the Paterno-Büchi reaction involves cleavage of the four-membered ring. For this compound, a prominent fragmentation would be the retro-[2+2] cycloaddition, leading to the formation of ions corresponding to benzophenone (B1666685) (m/z 182) and 2,3-dimethyl-2-butene (B165504) (m/z 84). Another significant fragmentation could involve the loss of a methyl group (M-15) or other alkyl fragments.

| Fragment Ion (m/z) | Proposed Structure |

| 252 | [C₁₈H₂₀O]⁺ (Molecular Ion) |

| 182 | [C₁₃H₁₀O]⁺ (Benzophenone) |

| 84 | [C₆H₁₂]⁺ (2,3-Dimethyl-2-butene) |

| 237 | [C₁₇H₁₇O]⁺ (Loss of CH₃) |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups. The most notable feature is the presence of the C-O-C stretching vibration of the oxetane ring, which typically appears in the region of 950-1000 cm⁻¹. The spectrum also shows the characteristic absorptions for the C-H bonds of the aromatic and aliphatic portions of the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-O-C stretch (oxetane ring) | 950 - 1000 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C stretch | 1450 - 1600 |

Advanced Spectroscopic Techniques for Conformational and Electronic Analysis

While standard spectroscopic techniques provide a solid foundation for the structural elucidation of this compound, advanced methods can offer deeper insights into its conformational and electronic properties. Techniques such as variable-temperature NMR could be employed to study the conformational dynamics of the oxetane ring. Furthermore, computational modeling, in conjunction with experimental spectroscopic data, can provide a more detailed picture of the molecule's three-dimensional structure and electronic distribution.

Ultrafast Transient Absorption Spectroscopy for Excited States

Ultrafast transient absorption (fsTA) spectroscopy is a pump-probe technique used to study the dynamics of excited electronic states in molecules on extremely short timescales, typically femtoseconds to nanoseconds. nih.govrsc.org This method allows for the observation and characterization of transient species, such as excited singlet and triplet states, and the monitoring of processes like intersystem crossing, internal conversion, and energy transfer. nih.govnih.gov The technique is particularly valuable for understanding the photophysical properties of molecules, including those relevant to applications in organic light-emitting diodes (OLEDs). nih.govrsc.org For example, in studies of thermally activated delayed fluorescence (TADF) molecules, fsTA can reveal the presence of different conformers and how their excited states interconvert and are influenced by the solvent environment. nih.gov The resulting transient absorption spectra provide insights into the nature and lifetime of the excited states involved in photophysical processes. nih.govrsc.org

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) and Infrared-VUV-MATI Spectroscopy for Cationic Conformation

Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a high-resolution technique used to determine the precise ionization energies of molecules and to probe the vibrational structure of their cations. rsc.orgrsc.org By analyzing the vibrational frequencies of the cation, detailed information about its geometry and electronic structure can be obtained. rsc.org This method is particularly useful for studying molecules with multiple conformers, as it can provide conformer-specific ionization energies and cationic structures. rsc.org The technique involves exciting molecules to high-lying Rydberg states just below the ionization threshold with a tunable VUV laser and then field-ionizing these states. The resulting ions are detected with mass analysis. This allows for the determination of adiabatic ionization energies with high accuracy. rsc.orgrsc.org Comparing the vibrational spectra of the neutral molecule with the VUV-MATI spectrum of its cation reveals changes in geometry upon ionization. rsc.org

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic circular dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govnih.gov It is a powerful tool for determining the absolute configuration and conformation of chiral compounds in solution. nih.govresearchgate.netresearchgate.net The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. nih.gov Experimental ECD spectra are often compared with those predicted by quantum chemical calculations to assign the absolute configuration of a new chiral molecule or to study its conformational preferences. nih.govresearchgate.netresearchgate.net ECD spectroscopy is widely used in the pharmaceutical industry for the characterization of enantiomerically pure drugs. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of 3,3,4-trimethyl-2,2-diphenyloxetane. Methods like Density Functional Theory (DFT) are employed to determine the optimized geometry and electronic structure of the molecule. researchgate.netresearchgate.net These calculations provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

Computational studies can also elucidate the nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and localizations of these orbitals are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles and its behavior in photochemical reactions. For instance, in the Paternò-Büchi reaction, the nature of the LUMO of the carbonyl compound and the HOMO of the alkene determines the initial interaction leading to the formation of the oxetane (B1205548) ring. nih.gov

Conformational Analysis and Ring Puckering in Substituted Oxetanes

The four-membered oxetane ring is not planar but exists in a puckered conformation to alleviate some of the ring strain. The degree of this puckering and the preferred conformation are highly dependent on the substitution pattern on the ring. acs.org

Substituents on the oxetane ring play a critical role in determining its three-dimensional structure. The introduction of substituents can increase unfavorable eclipsing interactions, leading to a more puckered conformation. acs.org For instance, the parent oxetane has a small puckering angle of 8.7°. nih.gov In the case of this compound, the numerous bulky substituents will have a profound effect on the ring's conformation. The steric interactions between the phenyl and methyl groups will dictate the most stable arrangement of the substituents, which can be either axial or equatorial.

Computational analysis of various conformers helps in identifying the lowest energy structure. youtube.com The stability of different conformers is influenced by a combination of torsional strain, van der Waals interactions, and electrostatic interactions. For 3,3-disubstituted oxetanes, the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, which can increase the stability of the ring. nih.gov

The puckering motion of the oxetane ring can be described by a potential energy surface (PES). nih.govresearchgate.net A PES maps the potential energy of the molecule as a function of its geometric coordinates. libretexts.orgwayne.edu For ring puckering, a two-dimensional PES can be constructed using Cremer-Pople puckering coordinates. nih.govresearchgate.net

Mapping the PES allows for the identification of energy minima, which correspond to stable puckered conformations, and transition states, which are the energy barriers between these conformations. libretexts.org The shape of the PES provides detailed information about the flexibility of the ring and the dynamics of the puckering motion. Theoretical calculations using methods like DFT can be used to compute these surfaces, providing insights that are often complementary to experimental techniques like microwave spectroscopy. nih.gov

Mechanistic Investigations through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving oxetanes, such as ring-opening and rearrangement reactions. acs.org

The ring strain in oxetanes makes them susceptible to ring-opening reactions under various conditions. researchgate.netmagtech.com.cn Computational methods can be used to model the pathways of these reactions and to locate the transition state structures. researchgate.net The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics.

Theoretical studies have shown that the activation energy for the ring-opening of oxetanes is generally higher than that for oxiranes, making them somewhat less reactive. researchgate.net The regioselectivity of ring-opening reactions in unsymmetrically substituted oxetanes, like this compound, is influenced by both steric and electronic effects of the substituents. magtech.com.cn Computational analysis of the transition states for nucleophilic attack at the different carbon atoms of the oxetane ring can predict the favored reaction pathway.

Photochemical reactions of oxetanes, such as the Paternò-Büchi reaction and its retro-equivalent, often proceed through biradical intermediates. nih.govbeilstein-journals.org Computational studies are crucial for understanding the nature and reactivity of these short-lived species. For example, in the photochemical cleavage of oxetanes, a triplet biradical can be formed upon excitation. acs.org

The subsequent fate of this biradical, whether it reverts to the starting materials, rearranges, or closes to form the oxetane, can be investigated by mapping the potential energy surface of the excited state. nih.gov The relative energies of the different pathways and the presence of any intermediates can be determined through these calculations. researchgate.net For instance, in the reaction of a triplet carbonyl with an alkene, the stability of the resulting 1,4-biradical intermediate determines the regioselectivity of the Paternò-Büchi reaction. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding and predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.org These orbitals are at the "frontier" of electron occupation and are key in determining the course of a chemical reaction. libretexts.org The HOMO is considered nucleophilic, while the LUMO is electrophilic. libretexts.org

In the context of this compound, FMO theory can be applied to predict its behavior in various reactions, particularly pericyclic reactions such as cycloadditions, sigmatropic rearrangements, and electrocyclic reactions. slideshare.net The theory provides a framework for understanding whether a reaction is thermally or photochemically allowed and helps in predicting the stereochemical outcomes. imperial.ac.uk

The interaction between the HOMO of one reactant and the LUMO of another leads to a stabilizing interaction that facilitates the reaction. numberanalytics.com The symmetry of these interacting orbitals is crucial in determining the stereochemistry of the products. numberanalytics.com For instance, in a cycloaddition reaction involving the oxetane ring, the relative energies and symmetries of the HOMO of the oxetane and the LUMO of the reacting partner (and vice versa) would dictate the feasibility and stereoselectivity of the reaction.

The application of FMO theory allows for a qualitative understanding of reaction mechanisms by analyzing the orbital interactions. numberanalytics.com While powerful, it is important to recognize that FMO theory has its limitations and may not be universally accurate for all reaction types. slideshare.net

A general representation of HOMO-LUMO interactions is provided in the table below:

| Interacting Orbitals | Nature of Interaction | Consequence for Reactivity |

| HOMO of Molecule A & LUMO of Molecule B | Electron donation from A to B | Favorable reaction pathway |

| LUMO of Molecule A & HOMO of Molecule B | Electron donation from B to A | Favorable reaction pathway |

| HOMO of Molecule A & HOMO of Molecule B | Repulsive interaction | Unfavorable for reaction |

| LUMO of Molecule A & LUMO of Molecule B | No interaction | No influence on reactivity |

Analysis of Strain Energy and Aromaticity in Transition States

The study of transition states is crucial for understanding reaction kinetics and mechanisms. For reactions involving cyclic compounds like this compound, the analysis of ring strain and changes in aromaticity in the transition state provides valuable insights.

The oxetane ring in this compound possesses inherent ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. During a chemical reaction, particularly one that involves the opening or rearrangement of the oxetane ring, this strain energy can be released or altered. Computational methods can be employed to calculate the strain energy of the ground state molecule and the transition state structure. The difference in these energies contributes significantly to the activation energy of the reaction.

Furthermore, if the reaction involves the formation or disruption of aromatic systems, the concept of aromaticity becomes critical. The phenyl groups attached to the oxetane ring are aromatic in the ground state. If a reaction pathway involves the participation of these phenyl rings in a way that alters their aromatic character in the transition state, this will have a profound effect on the energy of that transition state. For example, a transition state that disrupts the aromaticity of a phenyl ring would be expected to have a significantly higher energy than one that preserves it.

The interplay between the release of ring strain and the maintenance or loss of aromaticity in the transition state is a key determinant of the preferred reaction pathway for this compound.

Investigation of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net Organic molecules, in particular, can exhibit significant NLO properties due to the delocalization of π-electrons within their structure. nih.gov The investigation of the NLO properties of this compound involves both theoretical calculations and experimental measurements.

Computational quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO response of molecules. nih.gov These calculations can determine key parameters such as the molecular polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response. nih.gov The presence of the two phenyl groups in this compound suggests the potential for NLO activity due to the extended π-electron system.

The third-order non-linear optical susceptibility (χ³) is another important parameter that can be calculated and is often compared to known NLO materials. researchgate.netmetall-mater-eng.com Theoretical studies can also explore the effect of the molecular environment, such as the solvent, on the NLO properties. mdpi.com

The general relationship between molecular structure and NLO properties is summarized below:

| Molecular Feature | Impact on NLO Properties |

| Extended π-conjugation | Generally increases hyperpolarizabilities |

| Presence of electron-donating and electron-accepting groups | Can enhance the NLO response (push-pull systems) |

| Molecular symmetry | Influences the nature and magnitude of NLO effects |

Synthetic Utility and Role As a Chemical Scaffold

Oxetanes as Versatile Building Blocks in Organic Synthesis

Oxetanes are increasingly recognized as valuable building blocks in organic synthesis, offering a unique combination of properties. nih.govacs.org Their inherent ring strain, a consequence of the four-membered ring structure, makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic compounds that might be challenging to synthesize through other means. beilstein-journals.orgyoutube.com The presence of the oxygen atom imparts polarity and the ability to act as a hydrogen bond acceptor, influencing the physicochemical properties of molecules into which they are incorporated. acs.orgutexas.edu

The substitution pattern on the oxetane (B1205548) ring plays a crucial role in its stability and reactivity. For instance, 3,3-disubstituted oxetanes exhibit enhanced stability compared to less substituted analogs, as the substituents sterically hinder the approach of nucleophiles to the C-O bonds of the ring. nih.gov This stability allows for a range of chemical transformations to be performed on other parts of the molecule without disrupting the oxetane core. chemrxiv.org

Strategies for Incorporating the Oxetane Moiety into Complex Molecular Architectures

The incorporation of an oxetane ring, such as that of 3,3,4-trimethyl-2,2-diphenyloxetane, into more complex molecules can be achieved through several synthetic strategies.

The Paternò-Büchi reaction stands out as a primary method for the de novo synthesis of the oxetane ring. cambridgescholars.comwikipedia.orgslideshare.net This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful tool for creating highly substituted oxetanes. In the case of this compound, the reaction between benzophenone (B1666685) and 2,3-dimethyl-2-butene (B165504) is expected to proceed with high regioselectivity, favoring the formation of the more stable biradical intermediate. cambridgescholars.com

Table 1: The Paternò-Büchi Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Benzophenone | 2,3-Dimethyl-2-butene | This compound | [2+2] Photocycloaddition |

Beyond direct synthesis, pre-functionalized oxetanes can serve as building blocks for more elaborate structures. Although the high degree of substitution on this compound limits the possibilities for direct functionalization of the oxetane ring itself, the phenyl groups offer sites for further chemical modification.

Role as Isosteric Replacements in Molecular Design: Structural and Synthetic Implications

In medicinal chemistry, the strategic replacement of common functional groups with isosteres is a powerful tool for modulating the properties of drug candidates. Oxetanes, particularly 3,3-disubstituted oxetanes, have emerged as valuable isosteres for gem-dimethyl and carbonyl groups. nih.govnih.govacs.org

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane can lead to significant improvements in physicochemical properties. The oxetane moiety introduces polarity, which can enhance aqueous solubility and reduce lipophilicity, while maintaining a similar steric profile to the gem-dimethyl group. acs.orgutexas.edu This can lead to improved pharmacokinetic profiles and reduced metabolic liability. acs.orgnih.gov

The oxetane ring can also serve as a bioisostere for a carbonyl group. Both moieties possess hydrogen bond accepting capabilities. However, the oxetane is generally more stable towards metabolic degradation than a ketone or ester. nih.gov The highly substituted nature of this compound, with its two phenyl groups, makes it a more specialized candidate for such applications, where the introduction of significant steric bulk is also desired.

Table 2: Isosteric Replacements with the Oxetane Moiety

| Original Functional Group | Oxetane Isostere | Key Property Changes |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increased polarity, improved solubility, reduced lipophilicity. acs.orgnih.gov |

| Carbonyl | Oxetane | Increased metabolic stability, similar H-bond accepting ability. nih.gov |

Applications in Polymer Chemistry

The strained nature of the oxetane ring makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyethers. wikipedia.org Cationic ring-opening polymerization (CROP) is the most common method for polymerizing oxetanes, typically initiated by Lewis acids or other electrophilic species. wikipedia.orgnih.gov

While the polymerization of the parent oxetane and less substituted derivatives is well-established, the polymerization of highly substituted oxetanes like this compound is expected to be more challenging due to steric hindrance around the oxygen atom. The bulky phenyl and methyl groups would likely decrease the rate of polymerization. However, if polymerization can be achieved, the resulting polyether would possess unique properties imparted by the bulky, hydrophobic substituents along the polymer backbone. Such a polymer would be expected to have a high glass transition temperature and be largely amorphous.

Copolymerization of highly substituted oxetanes with other cyclic ethers, such as tetrahydrofuran (B95107), is a potential strategy to tailor the properties of the resulting polymer, such as adjusting crystallinity and modifying mechanical properties. wikipedia.org The incorporation of the this compound unit into a polymer chain could be used to introduce specific functionalities or to create polymers with tailored thermal and mechanical properties. While direct industrial applications of poly(this compound) are not documented, the general field of polyoxetanes has seen use in applications such as energetic materials and as precursors for polyurethanes. wikipedia.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.